molecular formula C19H20ClN3O B2359105 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea CAS No. 919975-38-5

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea

Cat. No.: B2359105
CAS No.: 919975-38-5
M. Wt: 341.84
InChI Key: KXLHFWOZOSMQHK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Device Fabrication

A novel chalcone derivative, closely related to the specified compound, has been explored for its significant electro-optic properties. Computational studies have revealed its ground-state molecular geometry, excitation energy, and electrostatic potential maps. Its applications in nonlinear optics are confirmed through second and third harmonic generation studies, showcasing its superior properties for optoelectronic device fabrications (Shkir et al., 2018).

Anion Coordination Chemistry

Research into the anion coordination chemistry of protonated urea-based ligands has reported on the interaction with inorganic oxo-acids, leading to the formation of complexes with a rich variety of hydrogen bond motifs. These findings indicate potential applications in the design of new materials and in the field of supramolecular chemistry (Wu et al., 2007).

Nonlinear Optical Applications

Another study focused on a related organic nonlinear optical material, demonstrating its synthesis and characterization. This research highlighted the compound's high second harmonic generation efficiency and its alignment of molecular dipoles, suggesting its potential in nonlinear optical (NLO) device applications (Menezes et al., 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-13-5-3-6-17(14(13)2)23(18-7-4-12-21-18)19(24)22-16-10-8-15(20)9-11-16/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHFWOZOSMQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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